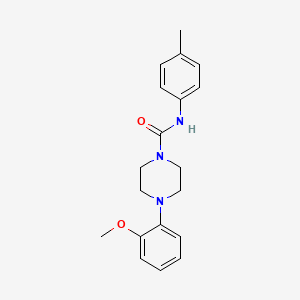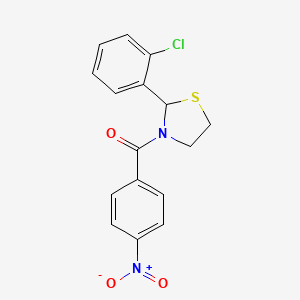
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in organic solvents and is used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Wirkmechanismus
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide acts as a selective agonist at the 5-HT1A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating mood, anxiety, and stress. Activation of the 5-HT1A receptor leads to the release of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. This compound has also been found to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. This compound has been shown to reduce anxiety-like behavior in animal models and has been found to increase the levels of serotonin and dopamine in the brain. This compound has also been found to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has several advantages for use in scientific research, including its potency and selectivity for the 5-HT1A receptor. This compound is also relatively easy to synthesize and has a long half-life, which makes it suitable for in vivo studies. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide, including its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to determine the safety and efficacy of this compound in humans and to identify any potential side effects. This compound may also have potential applications in the treatment of neurodegenerative diseases, and further studies are needed to explore this possibility. Additionally, there is a need for the development of new and improved methods for the synthesis of this compound and other piperazine derivatives.
Synthesemethoden
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide can be synthesized using various methods, including the reaction of 1-(4-methylphenyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base. Another method involves the reaction of 1-(4-methylphenyl)piperazine with 2-methoxybenzamide in the presence of a coupling agent.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. Several studies have shown that this compound acts as a potent agonist at the 5-HT1A receptor, which plays a crucial role in regulating mood and anxiety. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-7-9-16(10-8-15)20-19(23)22-13-11-21(12-14-22)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBUSNSKYQGGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994901.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994904.png)
![1-[(2-chlorophenoxy)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4994910.png)
![N-[2-(methylthio)phenyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4994916.png)
![5-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4994921.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4994937.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclohexylbenzamide](/img/structure/B4994939.png)

![N-[2-(2-hydroxyethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B4994950.png)
![3-bromo-N-(3-nitro-5-phenoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4994957.png)
![N-[2-(tert-butylthio)ethyl]-1-methoxy-2-naphthamide](/img/structure/B4994964.png)

![N-propyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4994990.png)
![N-butyl-3-({[3-(1H-indol-1-yl)propyl]amino}methyl)-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4994998.png)